molecular formula C10H14O B14624138 1-Acetyl-4-isopropylidene-cyclopentene CAS No. 55873-39-7

1-Acetyl-4-isopropylidene-cyclopentene

Cat. No.: B14624138
CAS No.: 55873-39-7
M. Wt: 150.22 g/mol
InChI Key: CGJITSGJZMOQEU-UHFFFAOYSA-N
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Description

1-Acetyl-4-isopropylidene-cyclopentene is an organic compound with the molecular formula C10H14O It is a cyclopentene derivative featuring an acetyl group and an isopropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-4-isopropylidene-cyclopentene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired product.

Another method involves the use of isopropylidene derivatives and their subsequent reaction with acetylating agents under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-isopropylidene-cyclopentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted cyclopentene derivatives

Scientific Research Applications

1-Acetyl-4-isopropylidene-cyclopentene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-acetyl-4-isopropylidene-cyclopentene involves its interaction with various molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles. The isopropylidene group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The compound’s unique structure allows it to participate in a range of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-4-isopropenyl-1-cyclopentene
  • 1-Acetyl-4-methylidene-cyclopentene
  • 1-Acetyl-4-ethylidene-cyclopentene

Uniqueness

1-Acetyl-4-isopropylidene-cyclopentene is unique due to the presence of both an acetyl group and an isopropylidene group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, which are not observed in similar compounds. These unique features make it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

55873-39-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(4-propan-2-ylidenecyclopenten-1-yl)ethanone

InChI

InChI=1S/C10H14O/c1-7(2)9-4-5-10(6-9)8(3)11/h5H,4,6H2,1-3H3

InChI Key

CGJITSGJZMOQEU-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC=C(C1)C(=O)C)C

Origin of Product

United States

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